molecular formula C7H4ClNO5 B8460209 2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde CAS No. 125629-21-2

2-Chloro-3,4-dihydroxy-5-nitrobenzaldehyde

Cat. No. B8460209
M. Wt: 217.56 g/mol
InChI Key: CSLHJKBTWPZQQO-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

1.3 g of 2-chloro-3-hydroxy-5-nitro-p-anisaldehyde are dissolved in 80 ml of methylene chloride, treated with 0.82 ml of boron tribromide, stirred at 23° for 18 hours, the reaction mixture is treated with 5 ml of methanol while cooling with ice, evaporated, the residue is dried in a high vacuum, digested in water, filtered and recrystallized from acetonitrile. There is obtained 2-chloro-3,4-dihydroxy-5-nitrobenzaldehyde of m.p. 193°-195°.
Name
2-chloro-3-hydroxy-5-nitro-p-anisaldehyde
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([OH:10])=[C:8]([O:11]C)[C:7]([N+:13]([O-:15])=[O:14])=[CH:6][C:3]=1[CH:4]=[O:5].B(Br)(Br)Br.CO>C(Cl)Cl>[Cl:1][C:2]1[C:9]([OH:10])=[C:8]([OH:11])[C:7]([N+:13]([O-:15])=[O:14])=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
2-chloro-3-hydroxy-5-nitro-p-anisaldehyde
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1O)OC)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.82 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred at 23° for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried in a high vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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